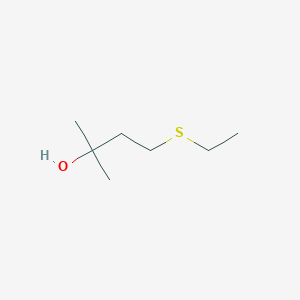
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride typically involves the reaction of 2-methyl-1H-1,3-benzodiazole with a suitable propan-1-amine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high efficiency and scalability.
化学反応の分析
Types of Reactions
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce various amine derivatives.
科学的研究の応用
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanamide
- 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid
- 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile
Uniqueness
Compared to similar compounds, 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride may exhibit unique properties such as enhanced biological activity or improved stability under certain conditions. These characteristics make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
2803863-33-2 |
|---|---|
分子式 |
C11H17Cl2N3 |
分子量 |
262.18 g/mol |
IUPAC名 |
3-(2-methylbenzimidazol-1-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C11H15N3.2ClH/c1-9-13-10-5-2-3-6-11(10)14(9)8-4-7-12;;/h2-3,5-6H,4,7-8,12H2,1H3;2*1H |
InChIキー |
ZMQVYQQQCCNQNL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2N1CCCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


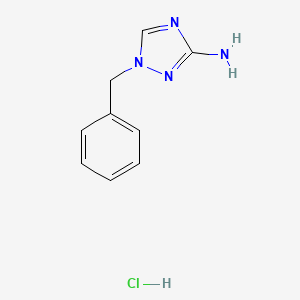

aminehydrochloride](/img/structure/B13583647.png)
![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine](/img/structure/B13583650.png)
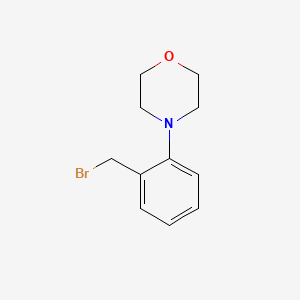
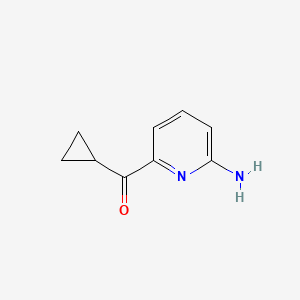
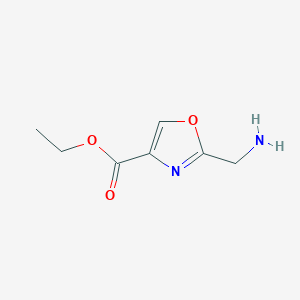

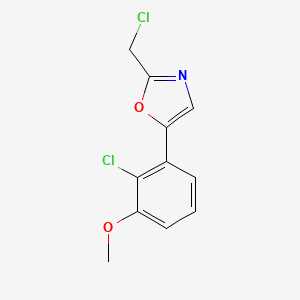
![2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol](/img/structure/B13583691.png)
![2-(4-chlorobenzenesulfonamido)-N-[5-(dimethylamino)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13583695.png)
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13583698.png)
![N-[(azetidin-2-yl)methyl]acetamidedihydrochloride](/img/structure/B13583701.png)
